Cholesterol-13C2

Content Navigation

Accurate LC-MS/GC-MS cholesterol quantification requires an internal standard that co-elutes and resists isotopic exchange. Cholesterol-13C2 (CAS 78887-48-6), a 13C-labeled analogue, matches native cholesterol chromatographically, eliminating deuterium instability. Use as internal standard ensures low-bias results for LDTs and reference methods; as metabolic tracer, avoids kinetic isotope effects for ADME studies. Isotopic enrichment 99 atom % 13C, purity ≥98%. In stock for global shipping.

CAS Number

Product Name

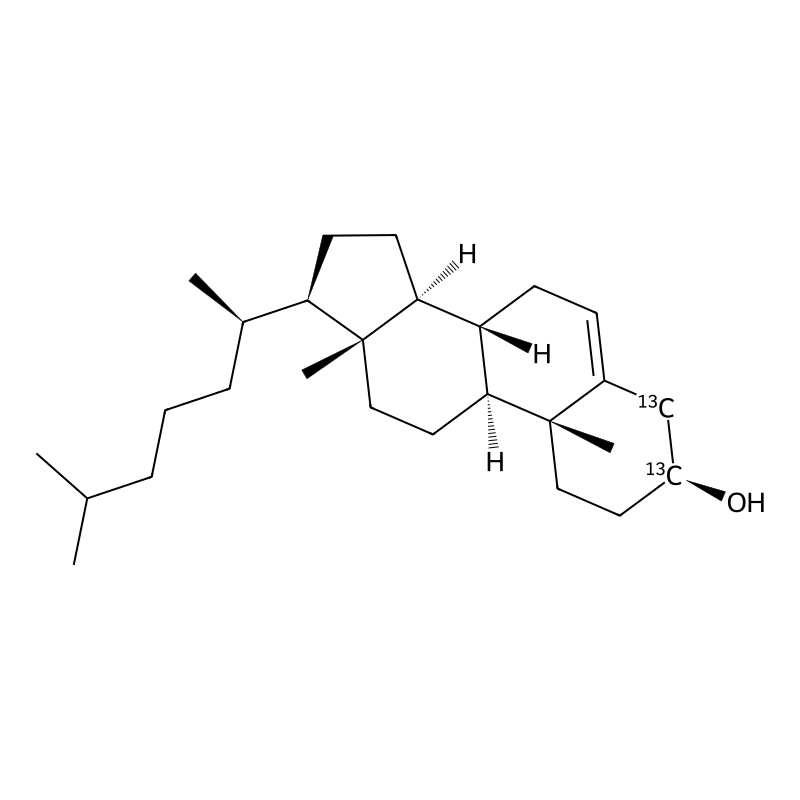

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Cholesterol-13C2 is a stable, non-radioactive, isotopically labeled form of cholesterol, a sterol essential to mammalian cell membranes. It serves two primary functions in a research and development setting: as a high-fidelity internal standard for precise quantification of cholesterol and its metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR), and as a metabolic tracer to investigate cholesterol biosynthesis, transport, and metabolism in vivo and in vitro. Its key procurement attribute is its high isotopic purity, which is critical for baseline accuracy in quantitative assays.

References

- [2] Ostlund, R. E., Jr, & Matthews, D. E. (1993). [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans. Journal of lipid research, 34(10), 1825–1831.

- [4] Lui, Y. T., Tan, M., & Yin, T. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR protocols, 4(3), 102484.

Substituting Cholesterol-13C2 with unlabeled cholesterol is unviable for isotope dilution mass spectrometry, as the standard becomes indistinguishable from the endogenous analyte. While deuterated (D-labeled) cholesterol is another common substitute, it is not always a direct equivalent. Deuterated standards can exhibit different chromatographic retention times and are susceptible to isotope instability, such as deuterium-protium exchange, which can compromise analytical accuracy. In contrast, 13C-labeled standards are chemically and physically more analogous to the native compound, ensuring co-elution and minimizing the risk of analytical errors, making them a more robust choice for demanding quantitative applications. For metabolic tracing, 13C labels avoid the kinetic isotope effects sometimes seen with deuterated tracers, ensuring the labeled molecule's metabolic processing is identical to the unlabeled compound.

Accuracy in Clinical Isotope Dilution MS

In a direct comparison with the National Reference System's Abell-Levy-Brodie-Kendall (ALBK) method, an isotope dilution mass spectrometry (ID-MS) method using [25,26,27-13C]cholesterol as an internal standard demonstrated minimal bias. The ID-MS results were, on average, only 0.4% lower than the National Institute for Standards and Technology (NIST) definitive method results for Standard Reference Material pools. This level of agreement highlights the suitability of 13C-cholesterol for establishing a high-accuracy reference measurement procedure.

| Evidence Dimension | Bias vs. Definitive Method |

| Target Compound Data | Average -0.4% bias vs. NIST definitive GC/MS result |

| Comparator Or Baseline | NRS ALBK Reference Method (showed a larger, consistent bias vs. the definitive method) |

| Quantified Difference | The 13C-based method shows significantly less bias compared to the ALBK method relative to the gold-standard definitive method. |

| Conditions | Analysis of lyophilized and frozen Standard Reference Material (SRM) pools via GC/MS. |

For laboratories developing or running high-precision clinical assays, using Cholesterol-13C2 as an internal standard provides traceability and accuracy aligned with national reference standards.

Bioequivalence to Radiotracers in Metabolic Studies

In a human study, [13C5]cholesterol was injected simultaneously with [14C]cholesterol to directly compare their kinetic behaviors over 10 weeks. The plasma concentrations of both tracers were highly similar throughout the study. Kinetic parameters calculated from the 13C-cholesterol data using standard compartmental models were 103% ± 10.5% (SD) of those calculated from the corresponding 14C-cholesterol data, demonstrating near-perfect bioequivalence.

| Evidence Dimension | Calculated Kinetic Parameters |

| Target Compound Data | 103% ± 10.5% of comparator values |

| Comparator Or Baseline | Co-administered [14C]cholesterol (radioactive tracer) |

| Quantified Difference | No significant difference in metabolic behavior |

| Conditions | In vivo study in human subjects over 10 weeks, analysis via isotope ratio mass spectrometry (IRMS) and scintillation counting. |

This evidence allows procurement for long-term human metabolic studies, replacing hazardous radiolabeled compounds with a safe, stable isotope without compromising data quality or biological relevance.

High-Sensitivity Solid-State NMR

The use of highly 13C-enriched cholesterol dramatically enhances signal acquisition in solid-state NMR (ssNMR) for studying lipid bilayers. In one study, measuring order parameters using 13C-enriched cholesterol required only 20 minutes of experiment time with less than 3 mg of material. This represents a significant improvement over the comparator, natural abundance cholesterol, which required approximately 4.8 hours (288 minutes) to acquire equivalent data.

| Evidence Dimension | NMR Acquisition Time |

| Target Compound Data | 20 minutes |

| Comparator Or Baseline | Natural abundance cholesterol (requiring ~4.8 hours or 288 minutes) |

| Quantified Difference | >14-fold reduction in instrument time |

| Conditions | Solid-state NMR analysis of cholesterol in POPC lipid bilayers for order parameter measurement. |

For structural biologists, this drastic reduction in instrument time increases throughput and makes previously infeasible experiments on low-concentration or sensitive samples practical, justifying the procurement cost through improved productivity.

Reference Standard for Clinical Lipid Panels

Used as an internal standard in LC-MS or GC-MS based assays for the precise quantification of cholesterol and related biomarkers in serum or plasma. Its demonstrated low bias against definitive methods makes it the right choice for developing laboratory-developed tests (LDTs) or reference methods requiring high accuracy and reproducibility.

Tracer for In Vivo Cholesterol Metabolism

Ideal for human and animal studies tracking the absorption, distribution, metabolism, and excretion of cholesterol. Its proven bioequivalence to radiotracers allows for long-term kinetic studies without the regulatory and safety burdens of radioactive materials, making it a preferred choice for clinical research.

Structural Analysis of Lipid-Protein Interactions

Employed in solid-state NMR studies to investigate the atomic-level details of cholesterol's interaction with membrane proteins and phospholipids. The significant reduction in required sample quantity and instrument time makes it a cost-effective choice for structural biology labs aiming to increase experimental throughput.

References

- [2] Ostlund, R. E., Jr, & Matthews, D. E. (1993). [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans. Journal of lipid research, 34(10), 1825–1831.

- [3] Vesper, H. W., et al. (1997). Determination of serum cholesterol by isotope dilution mass spectrometry with a benchtop capillary gas chromatograph/mass spectrometer: comparison with the National Reference System's Definitive and Reference Methods. Clinical chemistry, 43(6 Pt 1), 1031–1036.

- [7] Loudet, C. I., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. Molecules (Basel, Switzerland), 23(2), 469.

- [8] Ostlund, R. E., Jr, & Matthews, D. E. (1993). [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans. ResearchGate.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types